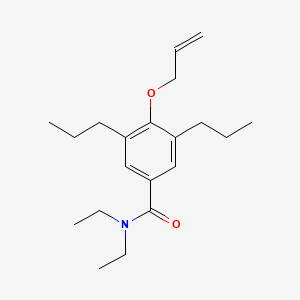
Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- is an organic compound with the molecular formula C20H31NO2 It is a derivative of benzamide, characterized by the presence of allyloxy, diethyl, and dipropyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- typically involves multiple steps, starting with the preparation of the benzamide core. The allyloxy group is introduced through an etherification reaction, while the diethyl and dipropyl groups are added via alkylation reactions. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy or alkyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, simpler in structure but with similar amide functionality.
N,N-Diethyl-3,5-dipropylbenzamide: Lacks the allyloxy group, resulting in different chemical properties and reactivity.
4-Allyloxybenzamide: Contains the allyloxy group but lacks the diethyl and dipropyl groups, leading to different biological activity.
Uniqueness
Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- is unique due to the combination of allyloxy, diethyl, and dipropyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7192-55-4 |
|---|---|
Formule moléculaire |
C20H31NO2 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
N,N-diethyl-4-prop-2-enoxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C20H31NO2/c1-6-11-16-14-18(20(22)21(9-4)10-5)15-17(12-7-2)19(16)23-13-8-3/h8,14-15H,3,6-7,9-13H2,1-2,4-5H3 |
Clé InChI |
XBNVQHNYCVTWJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


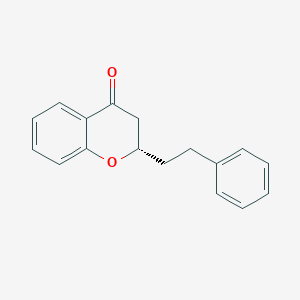
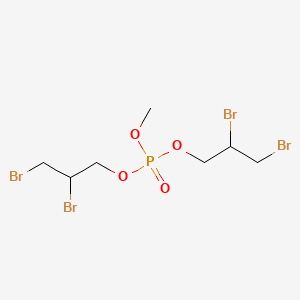
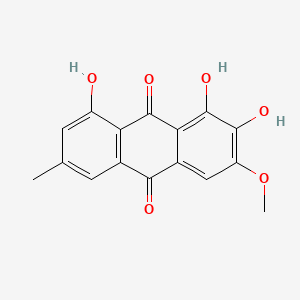
![Oxazolo[4,5-e][2,1]benzisoxazole](/img/structure/B13798523.png)
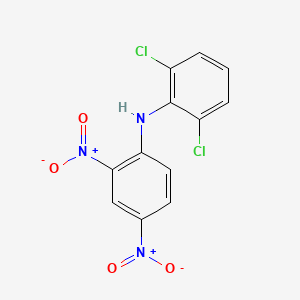
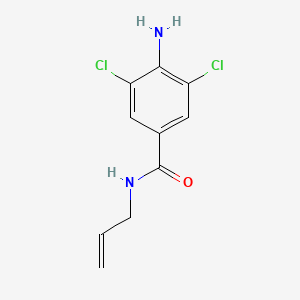
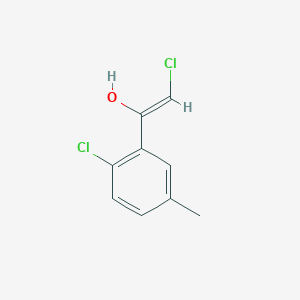
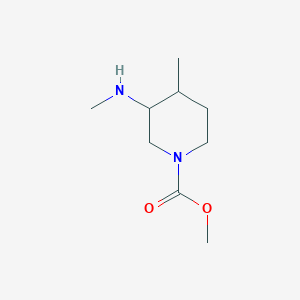
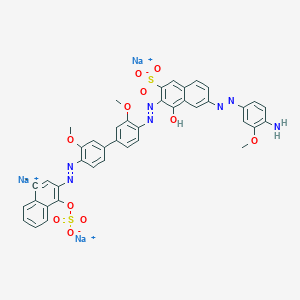
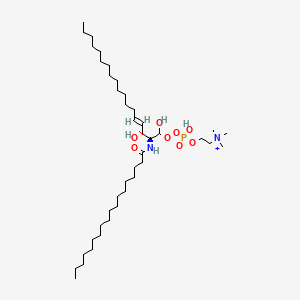
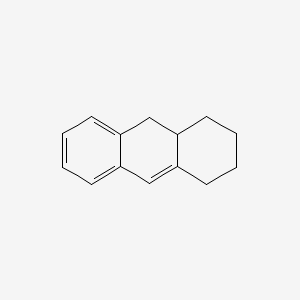
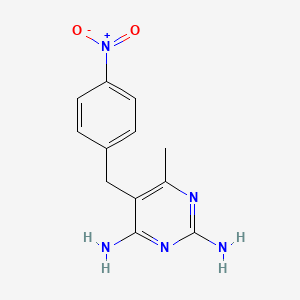

![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
